REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH:8]1[C:16]2[C:15]3[CH:17]=[CH:18][CH:19]=[CH:20][C:14]=3[O:13][C:12]=2[C:11](B(O)O)=[CH:10][CH:9]=1.O.[O-]P([O-])([O-])=O.[K+].[K+].[K+].C1(C)C=CC=CC=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.O>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:20]1[C:14]2[O:13][C:12]3[CH:11]=[CH:10][CH:9]=[CH:8][C:16]=3[C:15]=2[CH:17]=[CH:18][CH:19]=1 |f:2.3.4.5.6,8.9.10.11.12|
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Name
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Quantity
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13.8 mL
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Type
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reactant
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Smiles
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BrC1=NC=CC=C1
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Name
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Quantity
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25 g
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Type
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reactant
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Smiles
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C1=CC=C(C=2OC3=C(C21)C=CC=C3)B(O)O
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Name
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Quantity
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81 g
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Type
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reactant
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Smiles
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O.[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
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Name
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Quantity
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350 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C
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Name
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Quantity
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1.936 g
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Type
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catalyst
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Smiles
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C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
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Name
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Quantity
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35 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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2.16 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was degassed with N2 for 20 minutes
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Duration
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20 min
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Type
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TEMPERATURE
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Details
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the reaction mixture was refluxed for 18 h
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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the aqueous layer was removed
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Type
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CUSTOM
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Details
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toluene was evaporated under reduced pressure
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Type
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DISSOLUTION
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Details
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The residue was dissolved in dichloromethane
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Type
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WASH
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Details
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eluting with dichloromethane
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Type
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CUSTOM
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Details
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The crude product was chromatographed on silica gel with 20-25% ethyl acetate in hexane
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Name
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Type
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product
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Smiles
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N1=C(C=CC=C1)C1=CC=CC2=C1OC1=C2C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.2% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |